REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([SH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Br>CC(C)=O>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][S:8][C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:1] |f:1.2.3|
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Name
|
|
Quantity
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16.89 g
|
Type
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reactant
|
Smiles
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CC1=CC=CC=C1S
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
19.93 g
|
Type
|
reactant
|
Smiles
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COC(CBr)OC
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The solids are filtered
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Type
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WASH
|
Details
|
washed with diethyl ether
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Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
DISSOLUTION
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Details
|
dissolved into ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with water, 0.5 N NaOH, and 2N NaOH
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Type
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EXTRACTION
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Details
|
The combined aqueous fractions are extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions are dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CSC1=C(C=CC=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |